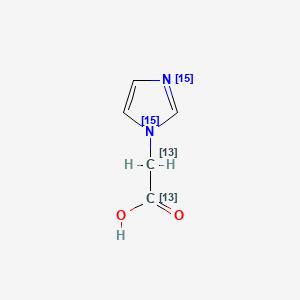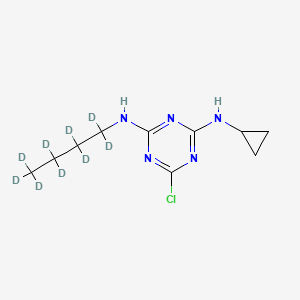
5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide, also known as ATS, is a chemical compound with potential applications in scientific research. ATS is a heterocyclic compound with a molecular formula of C4H8N4O2S2. It is a water-soluble compound that has been synthesized through various methods, and its mechanism of action is still under investigation.
Scientific Research Applications
5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide has been found to have potential applications in scientific research, particularly in the field of medicine. It has been studied for its potential use as an anti-inflammatory and anti-tumor agent. 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide has also been found to have potential applications in the treatment of diabetes, as it has been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications.
Mechanism of Action
The mechanism of action of 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide is still under investigation. However, it has been suggested that 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide may act by inhibiting the activity of certain enzymes, such as aldose reductase and carbonic anhydrase. 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications. 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide has also been found to have anti-inflammatory and anti-tumor properties. Additionally, 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide has been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide has several advantages for lab experiments. It is a water-soluble compound, which makes it easy to work with in aqueous solutions. 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide is also relatively stable and can be stored for long periods of time. However, there are also some limitations to working with 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide. It can be difficult to synthesize, and its mechanism of action is still not fully understood.
Future Directions
There are several future directions for research on 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide. One area of interest is the development of new synthetic methods for 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide, which could improve its availability and reduce the cost of production. Another area of interest is the investigation of the mechanism of action of 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide, which could provide insights into its potential therapeutic applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide, as well as its potential advantages and limitations for lab experiments.
Synthesis Methods
5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide has been synthesized through various methods, including the reaction of 2-amino-5-methylthiazole with sulfuric acid and sodium nitrite, followed by reaction with ammonium sulfamate. Another method involves the reaction of 2-amino-5-methylthiazole with chlorosulfonic acid, followed by reaction with ammonium hydroxide. 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide can also be synthesized through the reaction of 2-amino-5-methylthiazole with sulfuric acid and ammonium sulfamate.
properties
IUPAC Name |
5-(methylamino)-1,3,4-thiadiazolidine-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N4O2S2/c1-5-2-6-7-3(10-2)11(4,8)9/h2-3,5-7H,1H3,(H2,4,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTBCYCSLBOHRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1NNC(S1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![acetic acid;(2R)-2-amino-3-[[(2R)-3-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-oxopropyl]disulfanyl]propanoic acid](/img/structure/B563071.png)
![6-(Methoxymethoxy)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole](/img/structure/B563072.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole](/img/structure/B563073.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole](/img/structure/B563074.png)







